An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenylpyridin-3-ol
An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Phenylpyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide outlines a plausible synthesis pathway and predicted characterization data based on established methodologies for structurally analogous compounds.
Introduction
6-Phenylpyridin-3-ol is a substituted pyridine derivative featuring a phenyl group at the 6-position and a hydroxyl group at the 3-position. The 3-hydroxypyridine scaffold is a recognized pharmacophore with potential cytoprotective and antioxidant properties.[1] Furthermore, the phenylpyridine framework is a classic bidentate ligand in coordination chemistry, with applications in the development of organometallic complexes for organic light-emitting diodes (OLEDs) and catalysis.[1] The versatile structure of 6-Phenylpyridin-3-ol makes it a valuable building block for the synthesis of diverse chemical libraries for drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Phenylpyridin-3-ol, largely derived from computational data, is presented in Table 1.[2]
Table 1: Physicochemical Properties of 6-Phenylpyridin-3-ol
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | PubChem[2] |
| Molecular Weight | 171.19 g/mol | PubChem[2] |
| IUPAC Name | 6-phenylpyridin-3-ol | PubChem[2] |
| CAS Number | 66131-77-9 | PubChem[2] |
| Monoisotopic Mass | 171.068413911 Da | PubChem[2] |
| Topological Polar Surface Area | 33.1 Ų | PubChem[2] |
| XLogP3 | 2.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Synthesis of 6-Phenylpyridin-3-ol
The following proposed experimental protocol is based on the general principles of these established synthetic strategies.
Proposed Experimental Protocol: Hetero-Diels-Alder Approach
This proposed method utilizes a Lewis-acid catalyzed hetero-Diels-Alder reaction between a 5-alkoxy-2-phenyloxazole and an appropriate dienophile, followed by aromatization.
Materials:
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5-Ethoxy-2-phenyloxazole
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Ethylene
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Neodymium(III) trifluoromethanesulfonate (Nd(OTf)₃)
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Dichloromethane (CH₂Cl₂)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate
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Hexanes
Procedure:
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To a solution of 5-ethoxy-2-phenyloxazole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add neodymium(III) trifluoromethanesulfonate (0.1 equivalents).
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Introduce ethylene gas to the reaction mixture at a pressure of 2-3 atm.
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 6-Phenylpyridin-3-ol.
Characterization of 6-Phenylpyridin-3-ol
Due to the absence of specific published spectroscopic data for 6-Phenylpyridin-3-ol, the following tables present predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. These predictions are intended to guide researchers in the characterization of this molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for 6-Phenylpyridin-3-ol in CDCl₃ are summarized in Table 2. These predictions are based on typical chemical shift ranges for aromatic protons, with consideration for the electronic effects of the phenyl and hydroxyl substituents on the pyridine ring.
Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Data for 6-Phenylpyridin-3-ol
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 4.0 - 7.0 | br s | - |
| H-2 | 8.1 - 8.3 | d | ~2.5 |
| H-4 | 7.2 - 7.4 | dd | ~8.5, 2.5 |
| H-5 | 7.0 - 7.2 | d | ~8.5 |
| Phenyl H (ortho) | 7.8 - 8.0 | m | - |
| Phenyl H (meta, para) | 7.3 - 7.5 | m | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 6-Phenylpyridin-3-ol in CDCl₃ are presented in Table 3. These predictions are based on established chemical shift ranges for substituted pyridines and phenyl groups.
Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Data for 6-Phenylpyridin-3-ol
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 155 - 160 |
| C-4 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 150 - 155 |
| Phenyl C (ipso) | 135 - 140 |
| Phenyl C (ortho) | 126 - 129 |
| Phenyl C (meta) | 128 - 131 |
| Phenyl C (para) | 129 - 132 |
Predicted Infrared (IR) Spectroscopy Data
The predicted characteristic IR absorption frequencies for 6-Phenylpyridin-3-ol are listed in Table 4. These are based on typical vibrational modes for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies for 6-Phenylpyridin-3-ol
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C and C=N stretch (aromatic rings) | 1450 - 1620 | Medium to strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-H out-of-plane bend (aromatic) | 690 - 900 | Strong |
Predicted Mass Spectrometry Data
The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of 6-Phenylpyridin-3-ol in an electron ionization (EI) mass spectrum are shown in Table 5.
Table 5: Predicted Mass Spectrometry (EI) Data for 6-Phenylpyridin-3-ol
| m/z | Predicted Fragment |
| 171 | [M]⁺ (Molecular ion) |
| 142 | [M - CHO]⁺ |
| 115 | [M - C₂H₂O]⁺ |
| 77 | [C₆H₅]⁺ |
Mandatory Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed hetero-Diels-Alder synthesis route for 6-Phenylpyridin-3-ol.
Caption: Proposed synthesis of 6-Phenylpyridin-3-ol.
Potential Signaling Pathway Involvement
While no signaling pathways have been directly elucidated for 6-Phenylpyridin-3-ol, related phenyl-substituted pyridinone and pyrimidinone derivatives have been investigated as allosteric modulators of G-protein coupled receptors (GPCRs), such as the M1 muscarinic acetylcholine receptor.[2] The following diagram illustrates a generalized GPCR signaling cascade that could be modulated by compounds with a similar structural scaffold.
Caption: Potential GPCR signaling pathway modulation.
Potential Biological Activities and Applications
The 3-hydroxypyridine core is a known pharmacophore with demonstrated cytoprotective and antioxidant potential.[1] Derivatives of 3-hydroxypyridine have been investigated for their ability to protect cells from oxidative stress, a key factor in a variety of diseases.[1] Furthermore, phenyl-substituted nitrogen heterocycles are prevalent in a wide range of biologically active molecules. For instance, certain 3-phenyl substituted pyridine derivatives have been explored as dual inhibitors of xanthine oxidase (XOR) and uric acid transporter 1 (URAT1), suggesting potential therapeutic applications in hyperuricemia and related conditions.[5]
The structural motifs present in 6-Phenylpyridin-3-ol suggest that it could be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile, including its potential as an antioxidant, an enzyme inhibitor, or a modulator of cell signaling pathways.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 6-Phenylpyridin-3-ol for researchers and professionals in drug development. While specific experimental data for this compound is limited, this document offers a robust, literature-based framework for its preparation and analysis. The proposed synthetic route and predicted characterization data serve as a valuable resource for initiating further investigation into the chemical and biological properties of this promising heterocyclic scaffold. The potential for this molecule and its derivatives in medicinal chemistry and materials science underscores the importance of continued research in this area.
References
- 1. 6-Phenylpyridin-3-ol|High-Purity Research Chemical [benchchem.com]
- 2. 6-Phenylpyridin-3-ol | C11H9NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
